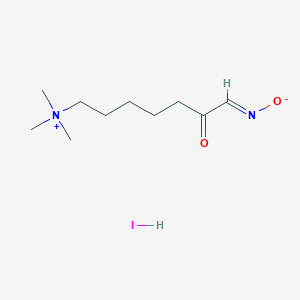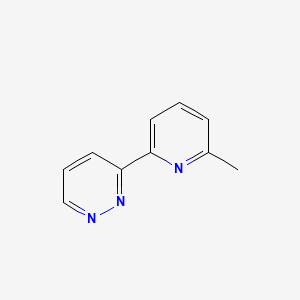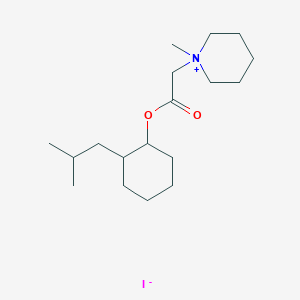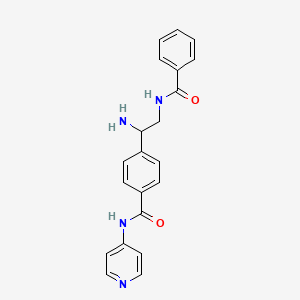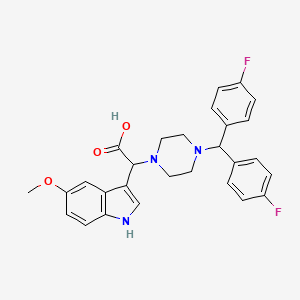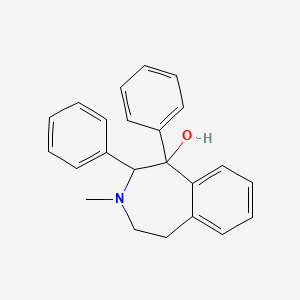
3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol is a complex organic compound with a unique structure that includes a benzazepine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction might start with the condensation of a phenyl-substituted amine with a ketone, followed by cyclization and reduction steps to form the benzazepine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow techniques to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme interactions and cellular pathways.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which 3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. This interaction can lead to changes in cellular function and has potential therapeutic implications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol: Lacks the methyl group at the 3-position.
3-Methyl-1,2-diphenyl-1H-3-benzazepin-1-ol: Lacks the tetrahydro structure.
Uniqueness
3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol is unique due to its specific substitution pattern and the presence of the tetrahydro structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
919519-09-8 |
|---|---|
Molekularformel |
C23H23NO |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3-methyl-4,5-diphenyl-2,4-dihydro-1H-3-benzazepin-5-ol |
InChI |
InChI=1S/C23H23NO/c1-24-17-16-18-10-8-9-15-21(18)23(25,20-13-6-3-7-14-20)22(24)19-11-4-2-5-12-19/h2-15,22,25H,16-17H2,1H3 |
InChI-Schlüssel |
ZHBAQFBJHRJCSL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=CC=CC=C2C(C1C3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


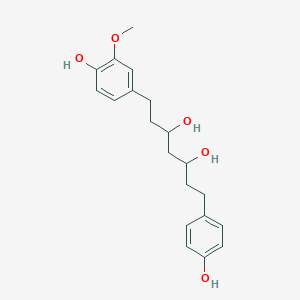
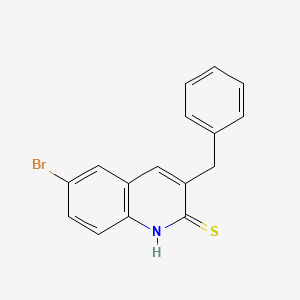
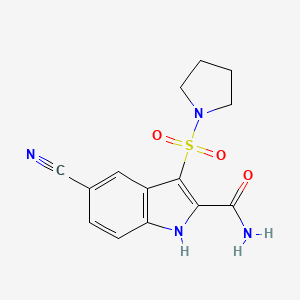
![2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile](/img/structure/B12627452.png)
methanone](/img/structure/B12627453.png)
![([1,2'-Binaphthalen]-3'-yl)(phenyl)methanone](/img/structure/B12627454.png)
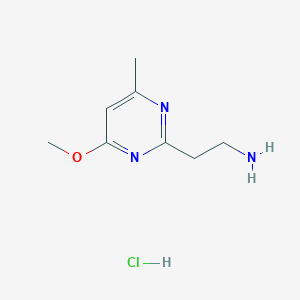
![3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627465.png)
